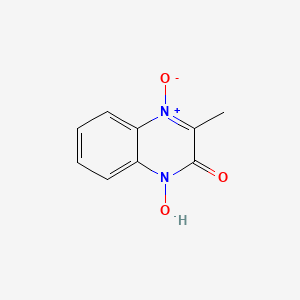

1-Hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one

CAS No.: 26438-48-2

Cat. No.: VC3822434

Molecular Formula: C9H8N2O3

Molecular Weight: 192.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26438-48-2 |

|---|---|

| Molecular Formula | C9H8N2O3 |

| Molecular Weight | 192.17 g/mol |

| IUPAC Name | 1-hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one |

| Standard InChI | InChI=1S/C9H8N2O3/c1-6-9(12)11(14)8-5-3-2-4-7(8)10(6)13/h2-5,14H,1H3 |

| Standard InChI Key | SRRXNHVIQLCYMO-UHFFFAOYSA-N |

| SMILES | CC1=[N+](C2=CC=CC=C2N(C1=O)O)[O-] |

| Canonical SMILES | CC1=[N+](C2=CC=CC=C2N(C1=O)O)[O-] |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The compound is systematically named 1-hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one, with alternative designations including 4-hydroxy-2-methyl-3-oxo-3,4-dihydroquinoxaline 1-oxide and 1-hydroxy-3-methylquinoxalin-2(1H)-one 4-oxide . Its molecular formula is C₉H₈N₂O₃, and it has a molecular weight of 192.17 g/mol .

Structural Characterization

The compound’s structure features a quinoxaline core with:

-

A hydroxyl group (-OH) at position 1.

-

A methyl group (-CH₃) at position 3.

SMILES Notation: CC1=[N+](C2=CC=CC=C2N(C1=O)O)[O-]

InChI Key: SRRXNHVIQLCYMO-UHFFFAOYSA-N .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 230°C (in ethanol) | |

| Boiling Point | 429.4±28.0°C (predicted) | |

| Density | 1.48±0.1 g/cm³ (predicted) | |

| pKa | 5.52±0.40 (predicted) | |

| Solubility | Moderate in polar solvents |

The compound exists as a solid at room temperature, with moderate solubility in polar solvents like ethanol due to hydrogen-bonding interactions from its hydroxyl and carbonyl groups .

Applications in Research and Industry

Medicinal Chemistry

-

Drug Discovery: Serves as a scaffold for developing kinase inhibitors and antimicrobial agents .

-

Prodrug Design: The N-oxide group may enhance bioavailability through redox-activated targeting .

Material Science

-

Coordination Polymers: Potential ligand for metal-organic frameworks (MOFs) due to nitrogen and oxygen donor sites .

-

Electron-Transport Materials: Investigated for organic semiconductors .

| Hazard | Precaution | Source |

|---|---|---|

| Irritant (skin/eyes) | Use gloves, goggles, and lab coat | |

| Environmental toxicity | Avoid aqueous release |

Safety data sheets (SDS) recommend handling in well-ventilated areas and disposal via licensed waste management services .

Recent Advances and Research Directions

Patent Analysis

-

WO2022020752A1: Explores quinoxaline derivatives in liquid crystal scaffolds for drug delivery .

-

US8124101B2: Mentions structurally related compounds in antiviral applications .

Computational Studies

Molecular docking simulations predict strong binding affinity for E. coli DNA gyrase (PDB ID: 1KZN), supporting antimicrobial potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume